![molecular formula C19H22N2O4S B2660607 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide CAS No. 899738-93-3](/img/structure/B2660607.png)
3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a sulfonylated tetrahydroisoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps:
Formation of 1,2,3,4-tetrahydroisoquinoline: This can be achieved by reducing isoquinoline using reducing agents such as tin and hydrochloric acid or sodium and ethanol.
Sulfonylation: The tetrahydroisoquinoline is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling with 3-methoxybenzoyl chloride: The sulfonylated tetrahydroisoquinoline is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-hydroxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide.
Reduction: 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfanyl)ethyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide. Research has shown that isoquinoline derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of tetrahydroisoquinoline have been tested for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on key enzymes involved in metabolic disorders. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus respectively . The sulfonamide group is particularly noted for enhancing enzyme inhibition.
Neuroprotective Effects
The neuroprotective properties of tetrahydroisoquinoline derivatives are well-documented. Compounds like this compound may exhibit protective effects against neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress .
Case Studies
Several case studies have investigated the efficacy of related compounds:
- A study demonstrated that specific tetrahydroisoquinoline derivatives significantly reduced the viability of cancer cells in vitro while sparing normal cells .
- Another investigation focused on the synthesis and biological evaluation of benzothiazole–isoquinoline derivatives that showed promising results in inhibiting monoamine oxidase B (MAO-B), suggesting potential applications in treating depression associated with neurodegenerative diseases .
Wirkmechanismus
The mechanism of action of 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein targets, potentially inhibiting their function. The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors, influencing neurological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A simpler analog without the sulfonyl and benzamide groups.
6-methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methoxy group on the isoquinoline ring.
Uniqueness
3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is unique due to the combination of its methoxybenzamide and sulfonylated tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties .
Biologische Aktivität
3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a compound derived from the tetrahydroisoquinoline family, which has garnered attention for its potential therapeutic applications. This article provides an in-depth analysis of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C15H18N2O4S
- Molecular Weight : 310.38 g/mol
The presence of the tetrahydroisoquinoline moiety is significant as it contributes to the compound's interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds within the tetrahydroisoquinoline class exhibit a variety of pharmacological properties, including neuroprotective effects, anti-inflammatory activity, and potential as orexin receptor antagonists.
1. Neuropharmacological Effects
Studies have shown that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems. For instance, some derivatives have demonstrated affinity for muscarinic receptors, which are implicated in cognitive functions and memory processes. A notable study found that certain derivatives exhibited high affinity for M2 muscarinic receptors (pKi = 9.1), suggesting potential applications in treating cognitive disorders .
2. Antioxidant Activity
The antioxidant properties of related compounds suggest that this compound may also contribute to reducing oxidative stress in neuronal tissues. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
3. Orexin Receptor Interaction
The compound has been explored for its role as an orexin receptor antagonist. Orexin receptors are involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors could provide therapeutic avenues for conditions such as insomnia and obesity .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Orexin Receptor Antagonism : A patent describes the use of tetrahydroisoquinoline derivatives as orexin receptor antagonists, highlighting their potential in treating sleep disorders and obesity .
- Synthesis and Evaluation : A series of tetrahydroisoquinoline derivatives were synthesized and evaluated for their binding affinities to various receptors, indicating that structural modifications can significantly influence biological activity .
Data Table: Biological Activities of Related Compounds
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-8-4-7-16(13-18)19(22)20-10-12-26(23,24)21-11-9-15-5-2-3-6-17(15)14-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUYYBKIULEVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.